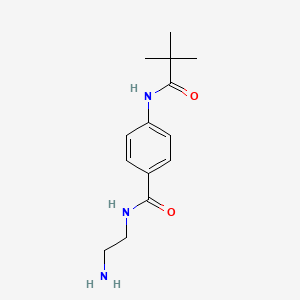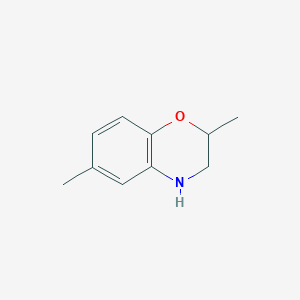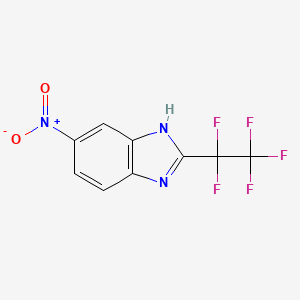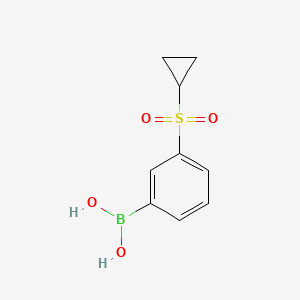
(3-(Cyclopropylsulfonyl)phenyl)boronic acid
Übersicht
Beschreibung
“(3-(Cyclopropylsulfonyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 1020204-12-9 . Its molecular weight is 226.06 .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H11BO4S/c11-10 (12)7-2-1-3-9 (6-7)15 (13,14)8-4-5-8/h1-3,6,8,11-12H,4-5H2 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
The compound has a molecular weight of 226.06 . The density is 1.5±0.1 g/cm³, and it has a boiling point of 484.4±55.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Boronic acids, including “(3-(Cyclopropylsulfonyl)phenyl)boronic acid”, are increasingly utilized in diverse areas of research . Here are two broad applications:
-
Sensing Applications
- Field : Chemistry and Biochemistry .
- Application Summary : Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
- Methods of Application : The sensing applications can be homogeneous assays or heterogeneous detection .
- Results or Outcomes : Detection can be at the interface of the sensing material or within the bulk sample .
-
Strain Sensor Applications
- Field : Material Science and Engineering .
- Application Summary : Conducting polymer-based hydrogels (CPHs), which can be made using boronic acids, are considered promising platforms for wearable and stretchable strain sensors .
- Methods of Application : CPHs take advantage of both conducting polymers and three-dimensional hydrogels, endowing them with great electrical properties and excellent mechanical features .
- Results or Outcomes : CPHs are used in practical applications such as health monitoring, human motion detection, sensory skin, and soft robotics .
-
Dynamic Click Chemistry
- Field : Chemical Biology, Supramolecular Chemistry, Biomedical Applications .
- Application Summary : Boronic acid-mediated cis-diol conjugation is one of the best-studied reactions in dynamic click chemistry. This chemistry has found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .
- Methods of Application : The application involves the use of boronic acid-based compounds in reversible click chemistries .
- Results or Outcomes : The fundamental reactivity of these conjugate chemistries with assorted nucleophiles at variable pHs is of utmost importance to any stimuli-responsive biological and material chemistry explorations .
-
Polymer Synthesis
- Field : Material Science, Medicine .
- Application Summary : Boronic Acid-Containing Polymers have found applications from materials to medicine .
- Methods of Application : The synthesis of these polymers involves the use of boronic acids .
- Results or Outcomes : The specific outcomes can vary greatly depending on the specific research study or application .
-
Iminoboronate and Salicylhydroxamic–Boronate Constituted Reversible Click Chemistries
- Field : Chemical Biology, Medicinal Chemistry, Biomedical Devices, and Material Chemistry .
- Application Summary : Boronic acid-based compounds have inspired the exploration of novel chemistries using boron to fuel emergent sciences. This includes iminoboronate and salicylhydroxamic–boronate constituted reversible click chemistries .
- Methods of Application : The application involves the use of boronic acid-based compounds in reversible click chemistries .
- Results or Outcomes : The fundamental reactivity of these conjugate chemistries with assorted nucleophiles at variable pHs is of utmost importance to any stimuli-responsive biological and material chemistry explorations .
-
Boronic Acid-Containing Polymers
- Field : Materials to Medicine .
- Application Summary : Boronic Acid-Containing Polymers have found applications from materials to medicine .
- Methods of Application : The synthesis of these polymers involves the use of boronic acids .
- Results or Outcomes : The specific outcomes can vary greatly depending on the specific research study or application .
Safety And Hazards
Eigenschaften
IUPAC Name |
(3-cyclopropylsulfonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO4S/c11-10(12)7-2-1-3-9(6-7)15(13,14)8-4-5-8/h1-3,6,8,11-12H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGRCJSXOCMCCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)S(=O)(=O)C2CC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681875 | |
| Record name | [3-(Cyclopropanesulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Cyclopropylsulfonyl)phenyl)boronic acid | |
CAS RN |
1020204-12-9 | |
| Record name | [3-(Cyclopropanesulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



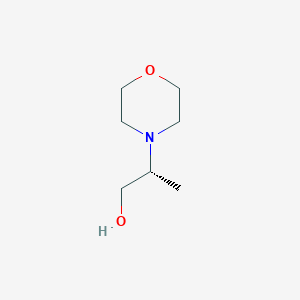


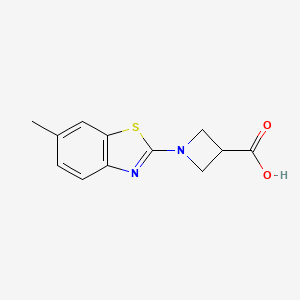
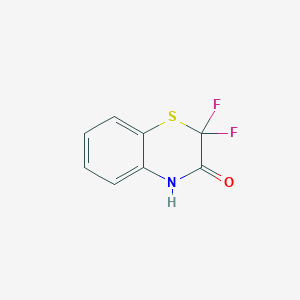
![4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1422035.png)
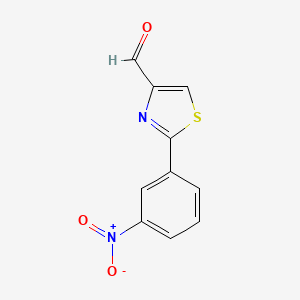
![8-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1422037.png)
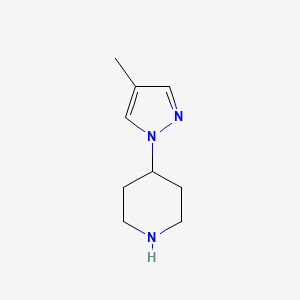

![7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B1422046.png)
